5-Nitroquinolin-2-amine

Übersicht

Beschreibung

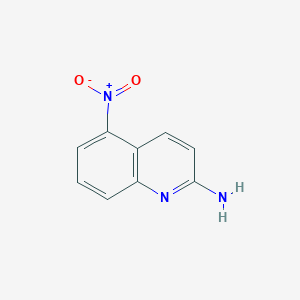

5-Nitroquinolin-2-amine is a nitrogen-containing heterocyclic compound with the molecular formula C9H7N3O2. It is a derivative of quinoline, a bicyclic aromatic compound that consists of a benzene ring fused to a pyridine ring. The nitro group at the 5-position and the amino group at the 2-position confer unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitroquinolin-2-amine typically involves the nitration of quinoline derivatives followed by amination. One common method is the nitration of 2-aminoquinoline using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinoline N-oxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.

Major Products Formed:

Oxidation: Quinoline N-oxides.

Reduction: 5-Aminoquinolin-2-amine.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Anticancer Properties

Research has highlighted the potential of 5-nitroquinolin-2-amine derivatives in combating cancer. The compound exhibits antiproliferative effects on various cancer cell lines, including human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) cells. The mechanism involves the induction of mitochondrial membrane depolarization and increased reactive oxygen species (ROS) production, leading to inhibited cell proliferation .

Antimicrobial Activity

Studies have shown that this compound displays antimicrobial properties against a range of pathogens. Its derivatives have been evaluated for their efficacy against bacterial strains, suggesting potential applications in developing new antibiotics .

Chemical Synthesis

Building Block for Complex Molecules

this compound serves as a crucial intermediate in synthesizing more complex chemical structures. It is utilized in vicarious nucleophilic substitution reactions, allowing for the introduction of various functional groups into the quinoline framework . The ability to modify its structure enhances the development of new compounds with tailored properties.

Metal Complexes

The formation of metal complexes with this compound has been explored to enhance solubility and bioactivity. For instance, hybrids involving this compound have shown promising results in targeting multidrug-resistant cancer cells, indicating its potential in overcoming chemotherapy resistance .

Biological Studies

Mechanistic Insights

Research on this compound has provided insights into its biochemical interactions. The compound's nitro group is critical for its reactivity and interaction with biological targets, influencing its pharmacological profile . Studies utilizing techniques such as NMR spectroscopy and mass spectrometry have characterized its behavior in biological systems.

Case Studies

Wirkmechanismus

The mechanism of action of 5-Nitroquinolin-2-amine involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The amino group allows for hydrogen bonding and other interactions with biological macromolecules, influencing its activity and specificity.

Vergleich Mit ähnlichen Verbindungen

2-Aminoquinoline: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

5-Nitroquinoline: Lacks the amino group, affecting its ability to form hydrogen bonds and interact with biological targets.

5-Nitroisoquinoline: Contains a different ring structure, leading to variations in chemical and biological properties.

Uniqueness: 5-Nitroquinolin-2-amine is unique due to the presence of both the nitro and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a wide range of chemical modifications and applications in various fields.

Biologische Aktivität

5-Nitroquinolin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, applications, and relevant case studies, highlighting its potential as a therapeutic agent.

Chemical Structure and Properties

This compound is characterized by the presence of both a nitro group and an amino group, which contribute to its unique chemical reactivity and biological properties. The nitro group can undergo bioreduction to form reactive intermediates, while the amino group facilitates interactions with various biological macromolecules through hydrogen bonding.

The biological activity of this compound involves several mechanisms:

- Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound enhances the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .

- Antimicrobial Activity : It has been identified as a precursor for developing bioactive molecules with potential antimicrobial properties. Its derivatives have shown efficacy against pathogens like Helicobacter pylori and Clostridium difficile .

- Anticancer Properties : Research indicates that this compound derivatives may inhibit cell viability in cancer models. A comparative study found that among various quinoline derivatives, those containing the nitro group had enhanced cytotoxicity, particularly in the presence of copper ions .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study comparing the cytotoxic effects of this compound with other quinoline derivatives demonstrated that it had an IC50 value significantly lower than many analogs, indicating higher potency. The study highlighted that the presence of copper ions further augmented its cytotoxic effects, suggesting a synergistic mechanism that warrants further investigation .

Case Study: Antimicrobial Efficacy

Another research effort focused on synthesizing analogs of this compound and evaluating their antimicrobial properties. The results showed promising activity against Clostridium difficile, with specific derivatives demonstrating enhanced efficacy due to structural modifications that improved binding interactions with bacterial targets .

Analyse Chemischer Reaktionen

Reduction Reactions

The nitro group undergoes selective reduction to form amino derivatives, a critical reaction for synthesizing bioactive intermediates.

Key Insight : The nitro group’s electron-withdrawing nature stabilizes intermediates during reduction, enabling high selectivity. Copper-based catalysts offer recyclability and efficiency .

Nucleophilic Substitution

The amino group at position 2 acts as a nucleophile, participating in alkylation and acylation reactions.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF (80°C) | N-Methyl-5-nitroquinolin-2-amine | 78% | |

| Acylation | AcCl, pyridine (0°C) | N-Acetyl-5-nitroquinolin-2-amine | 85% | 10 |

Mechanism : The amino group attacks electrophiles (e.g., methyl iodide or acetyl chloride) in SN₂ or acylation pathways, forming stable C–N bonds .

Electrophilic Aromatic Substitution (VNS)

The nitro group directs vicarious nucleophilic substitution (VNS) at position 7 due to its strong electron-withdrawing effect.

| Nucleophile | Conditions | Product | Yield | References |

|---|---|---|---|---|

| K-carbazolide, THF (reflux) | 7-Carbazolyl-5-nitroquinolin-2-amine | 65% |

Mechanistic Notes :

-

The nitro group stabilizes the Meisenheimer σ-complex intermediate, facilitating hydride elimination .

-

Competing SNAr pathways are suppressed due to steric hindrance from the amino group .

Oxidation Reactions

The amino group can undergo oxidation, though the nitro group typically remains intact under mild conditions.

| Reagent/Conditions | Product | Observations | References |

|---|---|---|---|

| KMnO₄, H₂SO₄ (100°C) | 5-Nitroquinoline-2,3-dione | Partial decomposition observed. |

Note : Harsh oxidative conditions risk ring degradation, limiting synthetic utility.

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 200°C, beyond which decomposition yields:

-

Primary Products : CO₂, NH₃, and aromatic fragments.

-

Conditions : >200°C in inert atmosphere.

Comparative Reactivity

The compound’s reactivity diverges from analogs due to substituent interplay:

| Feature | 5-Nitroquinolin-2-amine | 8-Nitroquinoline |

|---|---|---|

| Reduction Rate | Faster (electron-rich amino group aids intermediate stabilization) | Slower |

| Substitution Position | Position 7 (VNS dominance) | Position 4 (SNAr dominance) |

Eigenschaften

IUPAC Name |

5-nitroquinolin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-9-5-4-6-7(11-9)2-1-3-8(6)12(13)14/h1-5H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNFEQLBVCUBTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)N)C(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.